Mefemic-d4 Acid is an isotope labelled of Mefenamic acid. Mefenamic acid is a member of the anthranilic acid derivatives class of NSAID drugs, and can be used for the treatment of mild to moderate pain.
Mefenamic Acid D4
CAS No.:
VCID: VC0196560
Molecular Formula: C15H15NO2
Molecular Weight: 245.31 g/mol
Purity: 98% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
Mefenamic Acid D4 is a deuterium-labeled version of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It acts as a competitive inhibitor of cyclooxygenase enzymes, specifically hCOX-1 and hCOX-2, with IC50 values of 40 nM and 3 μM, respectively . This compound is primarily used as an internal standard for the quantification of mefenamic acid in analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . Applications of Mefenamic Acid D4Mefenamic Acid D4 is used primarily as an internal standard for the precise quantification of mefenamic acid in biological samples. This application is crucial in pharmacokinetic studies, where accurate measurement of drug concentrations is essential for understanding drug metabolism and efficacy . Research Findings on Mefenamic AcidWhile Mefenamic Acid D4 itself is not directly involved in therapeutic research, its parent compound, mefenamic acid, has been studied for various applications. Notably, mefenamic acid has shown potential in improving cognitive impairment in Alzheimer's disease models, suggesting its role in neuroprotection . Additionally, mefenamic acid is known to cause liver injury in high doses, highlighting the need for careful dosing and monitoring in clinical settings . |
---|---|
Product Name | Mefenamic Acid D4 |
Molecular Formula | C15H15NO2 |
Molecular Weight | 245.31 g/mol |
IUPAC Name | 2,3,4,5-tetradeuterio-6-(2,3-dimethylanilino)benzoic acid |
Standard InChI | InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3D,4D,7D,8D |
Standard InChIKey | HYYBABOKPJLUIN-KNIGXJNHSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2C)C)[2H])[2H] |
SMILES | CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Canonical SMILES | CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
Purity | 98% by HPLC; 98% atom D |
Related CAS | 61-68-7 (unlabelled) |
Synonyms | N-2,3-Xylylanthranilic-d4 Acid; 2-(2,3-Dimethylanilino)benzoic-d4 Acid; 2-[(2,3-Dimethylphenyl)amino]benzoic-d4 Acid; 2',3'-Dimethyl-N-phenylanthranilic-d4 Acid; Bafameritin M-d4; Baphameritin M-d4; Bonabol-d4; C.I. 473-d4; CN 35355-d4; Coslan-d4; INF 3355-d4; In-M-d4; Lysalgo-d4; Mefacit-d4; Mefenacid-d4; Mefenamic-d4 Acid; Mephenamic-d4 Acid; N-(2,3-Dimethylphenyl)anthranilic-d4 Acid; N-(2,3-Xylyl)-2-aminobenzoic-d4 Acid; N-(2,3-Xylyl)anthranilic-d4 Acid; NSC 94437-d4; Namphen-d4; Parkemed-d4; Ponalar-d4; Ponstan-d4; Ponstel-d4; Ponstil-d4; Ponstyl-d4; Pontal-d4; Relafan-d4; Tanston-d4; Vialidon-d4 |
Tag | Benzoic Acid Impurities |
PubChem Compound | 45359018 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume